REACTION_SMILES
|
[C:8]([O:9][C:10](=[O:11])[N:15]1[CH:16]2[CH2:17][N:18]([S:22](=[O:23])(=[O:24])[CH3:25])[CH:19]([CH2:20]1)[CH2:21]2)([CH3:12])([CH3:13])[CH3:14].[Cl:26][CH2:27][Cl:28].[F:1][C:2]([F:3])([F:4])[C:5]([OH:6])=[O:7]>>[NH:15]1[CH:16]2[CH2:17][N:18]([S:22](=[O:23])(=[O:24])[CH3:25])[CH:19]([CH2:20]1)[CH2:21]2
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Name
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CC(C)(C)OC(=O)N1CC2CC1CN2S(C)(=O)=O
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N1CC2CC1CN2S(C)(=O)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)N1CC2CC1CN2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:8]([O:9][C:10](=[O:11])[N:15]1[CH:16]2[CH2:17][N:18]([S:22](=[O:23])(=[O:24])[CH3:25])[CH:19]([CH2:20]1)[CH2:21]2)([CH3:12])([CH3:13])[CH3:14].[Cl:26][CH2:27][Cl:28].[F:1][C:2]([F:3])([F:4])[C:5]([OH:6])=[O:7]>>[NH:15]1[CH:16]2[CH2:17][N:18]([S:22](=[O:23])(=[O:24])[CH3:25])[CH:19]([CH2:20]1)[CH2:21]2
|
Name
|
CC(C)(C)OC(=O)N1CC2CC1CN2S(C)(=O)=O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N1CC2CC1CN2S(C)(=O)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)N1CC2CC1CN2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |